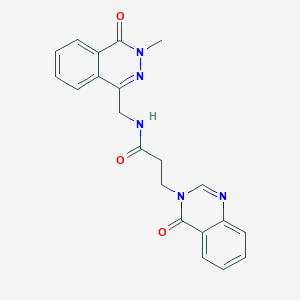

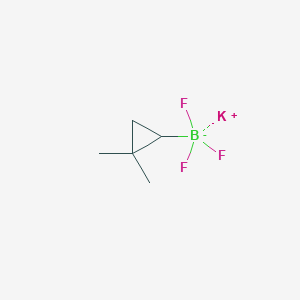

![molecular formula C20H17N3O4S2 B2692768 2,5-二甲氧基-N-(4-(噻唑啉[5,4-b]吡啶-2-基)苯基)苯磺酰胺 CAS No. 863594-58-5](/img/structure/B2692768.png)

2,5-二甲氧基-N-(4-(噻唑啉[5,4-b]吡啶-2-基)苯基)苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of similar thiazolo[5,4-b]pyridine analogues has been reported in the literature . These compounds were efficiently prepared in several steps from commercially available substances in moderate to good yields .Molecular Structure Analysis

The molecular structure of similar compounds has been characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the structure−activity relationships (SAR) study showed that sulfonamide functionality was important for PI3Kα inhibitory activity .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using techniques such as NMR and HRMS .科学研究应用

Synthesis of Thiazolo[4,5-b]pyridines

This compound plays a significant role in the synthesis of thiazolo[4,5-b]pyridines . These are among the most hardly accessible and insufficiently studied analogs within this class of organic compounds, and they are also biologically relevant purine bioisosteres .

Antioxidant Activity

Thiazolo[4,5-b]pyridines, which can be synthesized using this compound, exhibit high antioxidant activity . This makes them potentially useful in the treatment of diseases caused by oxidative stress.

Antimicrobial Activity

Thiazolo[4,5-b]pyridines have been reported to possess antimicrobial properties . This suggests potential applications in the development of new antimicrobial agents.

Herbicidal Activity

These compounds also show herbicidal activity , indicating their potential use in the agricultural industry for weed control.

Anti-inflammatory Activity

Thiazolo[4,5-b]pyridines exhibit anti-inflammatory activity , suggesting their potential use in the treatment of inflammatory diseases.

Antifungal Activity

These compounds have been identified to have antifungal properties , which could be useful in the treatment of fungal infections.

Antitumor Activity

Thiazolo[4,5-b]pyridines have been developed that show antitumor activities . This indicates their potential use in cancer treatment.

Phosphoinositide 3-Kinase Inhibition

The compound has been identified as a potent phosphoinositide 3-kinase inhibitor . This suggests its potential application in the treatment of diseases related to the PI3K/AKT/mTOR pathway, such as cancer.

作用机制

Target of Action

The primary target of the compound 2,5-dimethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is the Phosphoinositide 3-Kinase (PI3K) enzyme . This enzyme plays a crucial role in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes it an important target for this compound .

Mode of Action

The compound 2,5-dimethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide interacts with its target, the PI3K enzyme, by inhibiting its activity . The inhibition of PI3K leads to a decrease in the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a product of PI3K. This results in the suppression of the downstream AKT signaling pathway, which is involved in cell survival and growth .

Biochemical Pathways

The compound 2,5-dimethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide affects the PI3K/AKT signaling pathway . By inhibiting the PI3K enzyme, the production of PIP3 is reduced, leading to a decrease in the activation of AKT. This can result in the inhibition of cell growth and proliferation, and promote apoptosis, or programmed cell death .

Result of Action

The molecular and cellular effects of the action of 2,5-dimethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide include the inhibition of cell growth and proliferation, and the induction of apoptosis . These effects are a result of the compound’s inhibition of the PI3K/AKT signaling pathway .

安全和危害

The safety and hazards of “2,5-dimethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide” are not specified in the sources available. It’s important to handle all chemical compounds with appropriate safety measures.

未来方向

属性

IUPAC Name |

2,5-dimethoxy-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O4S2/c1-26-15-9-10-17(27-2)18(12-15)29(24,25)23-14-7-5-13(6-8-14)19-22-16-4-3-11-21-20(16)28-19/h3-12,23H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZTBTWWWXDRPKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-dimethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

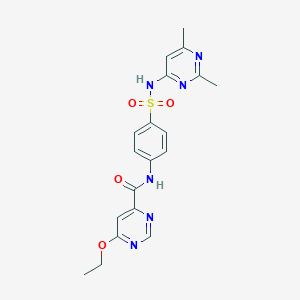

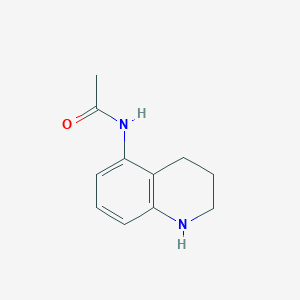

![3-methoxy-N-[4-(2-oxoazetidin-1-yl)phenyl]-1,2-oxazole-5-carboxamide](/img/structure/B2692685.png)

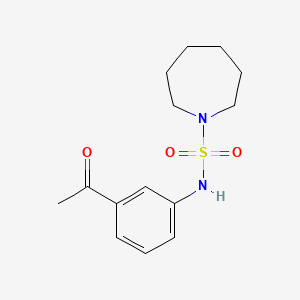

![Tert-butyl 2-[4-(aminomethyl)oxan-4-yl]acetate](/img/structure/B2692687.png)

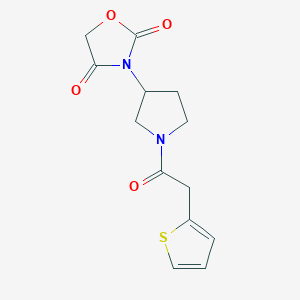

![2-(2-Benzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2692689.png)

![N-cyclohexyl-2-((8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2692690.png)

![3-(1-methyl-2-oxopropoxy)-6H-benzo[c]chromen-6-one](/img/structure/B2692692.png)

![3-methyl-N-[2-(4-pyridinyl)-4-pyrimidinyl]benzenecarboxamide](/img/structure/B2692695.png)

![(2R)-2-[3-(Trifluoromethyl)pyridin-2-yl]propanoic acid](/img/structure/B2692696.png)

![4-(diethylsulfamoyl)-N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2692708.png)